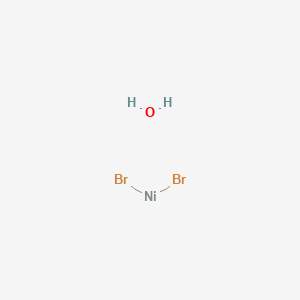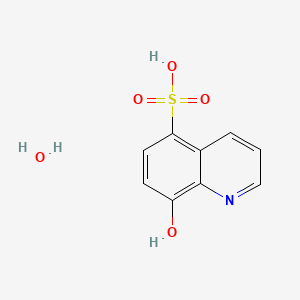
Nickel(II)bromide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) bromide hydrate is an inorganic compound with the chemical formula NiBr₂·xH₂O, where x represents the number of water molecules associated with the compound. It exists in various hydrated forms, including dihydrate, trihydrate, and hexahydrate. The compound is typically a yellow-brown solid that dissolves in water to form blue-green solutions . Nickel(II) bromide hydrate is known for its Lewis acid character and is used in various chemical reactions and industrial applications.
Wirkmechanismus
- The primary target of Nickel(II) bromide hydrate is the molecular and cellular environment within which it interacts. Specifically, it forms complexes by coordinating with bromine atoms and water molecules through a process known as chelation . Chelation allows Nickel(II) bromide hydrate to bind to other molecules, resulting in the formation of stable complexes.
Target of Action
Biochemische Analyse
Biochemical Properties
Nickel(II) bromide hydrate has Lewis acid character, as indicated by its tendency to hydrate and form adducts with a variety of other Lewis bases . It is used to prepare catalysts for cross-coupling reactions and various carbonylations
Cellular Effects
It is known that nickel compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Through chelation, Nickel(II) bromide hydrate can bind to other molecules, resulting in the formation of stable complexes .
Vorbereitungsmethoden
Nickel(II) bromide hydrate can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of nickel metal or nickel(II) oxide with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure complete dissolution and formation of the desired hydrate form.
Industrial Production Methods: Industrially, nickel(II) bromide hydrate is produced by dissolving nickel(II) bromide in water and allowing it to crystallize into the desired hydrate form.
Analyse Chemischer Reaktionen
Nickel(II) bromide hydrate undergoes various types of chemical reactions:
Oxidation and Reduction: It can participate in redox reactions, where it acts as an oxidizing or reducing agent depending on the reaction conditions.
Substitution Reactions: Nickel(II) bromide hydrate can undergo substitution reactions with other halides or ligands, forming different nickel complexes.
Common Reagents and Conditions: Typical reagents include halides, ligands, and reducing agents. Reactions are often carried out in aqueous or organic solvents under controlled temperatures.
Major Products: The reactions can yield various nickel complexes, including those with different ligands or halides.
Wissenschaftliche Forschungsanwendungen
Nickel(II) bromide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions and carbonylations.
Biology and Medicine: While not extensively used in biological or medical applications, its role as a catalyst in organic synthesis can indirectly contribute to the development of pharmaceuticals.
Industry: Nickel(II) bromide hydrate is used in the preparation of metal-organic frameworks and polymers.
Vergleich Mit ähnlichen Verbindungen
Nickel(II) bromide hydrate can be compared with other similar compounds:
Nickel(II) Chloride: Similar to nickel(II) bromide hydrate, nickel(II) chloride forms hydrates and is used in various chemical reactions. nickel(II) bromide hydrate has a higher Lewis acid character.
Nickel(II) Iodide: This compound also forms hydrates and is used in similar applications. Nickel(II) bromide hydrate is more commonly used due to its stability and reactivity.
Cobalt(II) Bromide: Cobalt(II) bromide shares similar properties and applications but differs in its magnetic and electronic characteristics.
Nickel(II) bromide hydrate stands out due to its specific reactivity and stability, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
207569-11-7 |
|---|---|
Molekularformel |
Br2H2NiO |
Molekulargewicht |
236.52 g/mol |
IUPAC-Name |
nickel(2+);dibromide;hydrate |
InChI |
InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
LQJMXNQEJAVYNB-UHFFFAOYSA-L |
SMILES |
O.[Ni](Br)Br |
Kanonische SMILES |
O.[Ni+2].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Nickel(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3421034.png)

